{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane
Description
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane (CAS 700-268-5, ) is an organosilicon compound featuring a chloromethyl-substituted phenyl group linked via an ethyl chain to a dimethylmethoxysilane moiety. Its molecular structure combines aromatic, aliphatic, and siloxane components, enabling diverse reactivity in organic synthesis, particularly in coupling reactions or as a precursor for functionalized materials. The methoxy and dimethyl groups on silicon influence its hydrolytic stability and nucleophilic substitution kinetics, distinguishing it from chlorinated analogs.
Properties
CAS No. |
99348-95-5 |
|---|---|
Molecular Formula |
C12H19ClOSi |
Molecular Weight |
242.81 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C12H19ClOSi/c1-14-15(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
BWKUSQZMLVHSHU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of 4-(chloromethyl)styrene with methoxy-dimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or palladium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules and as a labeling agent in biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophilic center, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is part of a broader family of chloromethylphenyl-substituted silanes. Key analogs include:
Chlorinated Derivatives
Chloro[2-[4-(chloromethyl)phenyl]ethyl]dimethylsilane (CAS 74143-32-1, ):
Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9, ):
- Contains two chlorines and a methoxyethyl chain.
- Enhanced electrophilicity at silicon, favoring hydrolysis or condensation reactions.
Methoxy/Variably Substituted Silanes
(4-Chlorophenyl)-methoxy-dimethylsilane (CAS 62244-44-4, ):
- Lacks the ethyl spacer, directly attaching the chlorophenyl group to silicon.
- Reduced steric hindrance increases accessibility for surface modification applications.
{2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane (CAS 68128-25-6, ):
- Trimethoxy substitution enhances hydrophilicity and hydrolysis rates, making it suitable as a sol-gel precursor or coupling agent in polymer composites.
Isomerism and Positional Effects
and highlight the role of meta vs. para substitution on the phenyl ring. For example, Chloro[2-[3(or4)-(chloromethyl)phenyl]ethyl]dimethylsilane () exists as mixed isomers, with the para isomer offering better steric alignment for coupling reactions. Similarly, the trimethoxy analog (CAS 68128-25-6) may exhibit variable solubility based on isomer distribution ().
Biological Activity
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : CHClOSi
- IUPAC Name : 2-[4-(Chloromethyl)phenyl]ethyl(methoxy)dimethylsilane
The biological activity of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane can be attributed to its interaction with various biological targets. Key mechanisms include:
- Silane Coupling : The silane group allows for bonding with siliceous surfaces, enhancing adhesion and stability in biological systems .
- Neurotransmitter Modulation : Similar compounds have shown the ability to inhibit neurotransmitter uptake, suggesting potential antidepressant effects .
In Vitro Studies
In vitro studies have demonstrated that similar compounds can inhibit the uptake of neurotransmitters such as norepinephrine and serotonin. This inhibition is crucial for evaluating potential antidepressant activity. For instance, a subset of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives exhibited significant inhibition of imipramine receptor binding .
In Vivo Studies
Research involving rodent models has indicated that compounds with similar structures can antagonize reserpine-induced hypothermia and histamine-induced ACTH release. These effects correlate with rapid onset antidepressant activity, which could be a significant therapeutic avenue for {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects in rodents | Significant reduction in hypothermia and ACTH release was observed with related compounds. |
| Study 2 | Assess neurotransmitter uptake inhibition | Compounds exhibited high inhibition rates for norepinephrine and serotonin uptake. |
Potential Therapeutic Applications
The biological activity of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane suggests several therapeutic applications:
- Antidepressant Therapy : Due to its modulation of neurotransmitter systems, it may serve as a candidate for developing new antidepressants.
- Adhesion Promoters : Its silane properties make it suitable for use in biomedical applications where adhesion to surfaces is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
